molecular formula C7H14N2O B13221792 1-(Prop-2-en-1-yloxy)piperazine

1-(Prop-2-en-1-yloxy)piperazine

Cat. No.: B13221792
M. Wt: 142.20 g/mol
InChI Key: PBEDBXNSZUYWIO-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yloxy)piperazine is an organic compound with the molecular formula C₇H₁₄N₂O. This compound features a piperazine ring substituted with a prop-2-en-1-yloxy group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yloxy)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with prop-2-en-1-ol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yloxy)piperazine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted piperazine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include oxidized piperazine derivatives, reduced piperazine derivatives, and various substituted piperazine compounds.

Scientific Research Applications

1-(Prop-2-en-1-yloxy)piperazine has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yloxy)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to act as GABA receptor agonists, causing hyperpolarization of nerve endings and resulting in the paralysis of certain parasites.

Comparison with Similar Compounds

    1-(Prop-2-yn-1-yloxy)piperazine: A similar compound with a prop-2-yn-1-yloxy group instead of a prop-2-en-1-yloxy group.

    1-(Prop-2-en-1-yloxy)piperidine: A compound with a piperidine ring instead of a piperazine ring.

    1-(Prop-2-en-1-yloxy)morpholine: A compound with a morpholine ring instead of a piperazine ring.

Uniqueness: 1-(Prop-2-en-1-yloxy)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

1-prop-2-enoxypiperazine

InChI

InChI=1S/C7H14N2O/c1-2-7-10-9-5-3-8-4-6-9/h2,8H,1,3-7H2

InChI Key

PBEDBXNSZUYWIO-UHFFFAOYSA-N

Canonical SMILES

C=CCON1CCNCC1

Origin of Product

United States

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